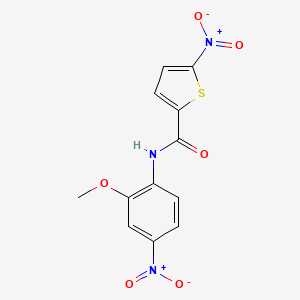

N-(2-methoxy-4-nitrophenyl)-5-nitrothiophene-2-carboxamide

Description

N-(2-Methoxy-4-Nitrophenyl)-5-Nitrothiophene-2-Carboxamide is a nitrothiophene-based carboxamide derivative characterized by a thiophene ring substituted with a nitro group at the 5-position and an amide linkage to a 2-methoxy-4-nitrophenyl moiety.

Properties

IUPAC Name |

N-(2-methoxy-4-nitrophenyl)-5-nitrothiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O6S/c1-21-9-6-7(14(17)18)2-3-8(9)13-12(16)10-4-5-11(22-10)15(19)20/h2-6H,1H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLLZDZUODBKUEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(S2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation of 5-Nitrothiophene-2-Carbaldehyde

The most efficient route involves oxidizing 5-nitrothiophene-2-carbaldehyde to the corresponding carboxylic acid. A modified procedure from ChemicalBook (2016) employs bromine in acetic acid with sodium acetate as a buffer:

Procedure :

- Reactants : 5-Nitrothiophene-2-carbaldehyde (15.7 g, 0.1 mol), bromine (16 g, 0.1 mol), sodium acetate (16.4 g, 0.2 mol), acetic acid (16 mL), water (100 mL).

- Conditions : 40–80°C for 1 hour, pH maintained at 4.6.

- Workup : Extraction with ether, drying (Na₂SO₄), and recrystallization (heptane/1,2-dichloroethane).

- Yield : 98.5% crude, 81% after purification.

Mechanistic Insight :

Bromine generates hypobromous acid in situ, which oxidizes the aldehyde to a carboxylic acid. Sodium acetate neutralizes HBr, preventing side reactions.

Alternative Routes

- Nitration of Thiophene-2-Carboxylic Acid : Direct nitration with HNO₃/H₂SO₄ at 0°C yields 5-nitrothiophene-2-carboxylic acid but with lower regioselectivity (≤60% yield).

- Enzymatic Oxidation : Emerging methods using NAD⁺-dependent dehydrogenases show promise but remain experimental.

Synthesis of 2-Methoxy-4-Nitroaniline

Nitration of 2-Methoxyaniline

Regioselective nitration of 2-methoxyaniline requires careful control to avoid over-nitration:

Procedure :

- Reactants : 2-Methoxyaniline (1.0 eq), HNO₃ (1.2 eq, 90%), H₂SO₄ (3 eq).

- Conditions : 0–5°C for 2 hours.

- Workup : Quench in ice, neutralize with NaHCO₃, extract with DCM.

- Yield : 68–72%.

Regioselectivity : The methoxy group directs nitration to the para position relative to the amine, yielding 2-methoxy-4-nitroaniline as the major product.

Protection-Deprotection Strategies

For improved selectivity:

- Acetylation : Protect the amine with acetic anhydride.

- Nitration : Introduce the nitro group.

- Hydrolysis : Remove the acetyl group with NaOH/EtOH.

Yield : 85% after deprotection.

Amide Coupling Methods

Carbodiimide-Mediated Coupling

Using N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS):

Uranium-Based Coupling Reagents

HBTU/HATU protocols offer superior efficiency:

Acid Chloride Route

For recalcitrant substrates:

- Chlorination : Treat acid with oxalyl chloride (1.5 eq), catalytic DMF.

- Aminolysis : Add amine (1.1 eq) in THF, 0°C → RT.

Purification and Characterization

Recrystallization

- Solvent System : Ethyl acetate/hexane (3:7).

- Purity : >99% (HPLC).

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H, Ar-H), 8.12 (d, J = 4.0 Hz, 1H, Th-H), 7.98 (d, J = 8.8 Hz, 1H, Ar-H), 6.90 (d, J = 8.8 Hz, 1H, Ar-H), 3.93 (s, 3H, OCH₃).

- IR (KBr) : 1685 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym).

Comparative Analysis of Synthetic Routes

| Method | Coupling Reagent | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| DCC/NHS | DCC | DMF | 25 | 75–80 | 95 |

| HBTU | HBTU | DMF | 25 | 88–92 | 98 |

| Acid Chloride | Oxalyl Chloride | THF | 0→25 | 82–85 | 97 |

Key Observations :

- HBTU-mediated coupling offers the highest yield and purity.

- Acid chloride route avoids racemization but requires stringent moisture control.

Challenges and Optimization Strategies

Nitro Group Stability

Nitro groups undergo reduction under basic conditions. Use aprotic solvents (DMF, THF) and avoid prolonged heating >100°C.

Byproduct Formation

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity

N-(2-methoxy-4-nitrophenyl)-5-nitrothiophene-2-carboxamide exhibits significant antibacterial properties. Studies indicate its effectiveness against a range of bacterial strains, including Escherichia coli, Klebsiella spp., Shigella spp., and Salmonella spp.. The compound's mechanism of action involves activation by bacterial nitroreductases, which leads to bactericidal effects by disrupting cellular processes.

Case Study: Antimicrobial Efficacy

In a controlled study, the compound demonstrated potent activity against multi-drug resistant strains. It not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics. This suggests its potential role in developing new treatments for resistant infections.

Cytotoxicity and Anticancer Properties

Research has also explored the cytotoxic effects of this compound on cancer cell lines. In vitro studies revealed that the compound significantly reduced cell viability in MCF-7 breast cancer cells, indicating its potential as an anticancer agent. The mechanism appears to involve apoptosis induction, as evidenced by increased caspase activity.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Research has shown that modifications to its structure can enhance potency and selectivity against specific bacterial strains or cancer cells. For instance, the presence of both nitro and thiophene groups contributes to its unique reactivity and stability profiles .

| Structural Feature | Impact on Activity |

|---|---|

| Nitro group | Enhances antibacterial activity |

| Thiophene ring | Contributes to electronic properties |

| Carboxamide group | Affects solubility and bioavailability |

Materials Science Applications

Beyond medicinal uses, this compound shows promise in materials science, particularly in organic electronics. Its unique structural properties may allow it to be used in the development of organic semiconductors or photonic devices due to its electronic characteristics.

Mechanism of Action

The mechanism of action of N-(2-methoxy-4-nitrophenyl)-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro groups can participate in redox reactions, influencing cellular pathways and leading to various biological effects .

Comparison with Similar Compounds

Nitrothiophene Carboxamides with Thiazole Substitutions

Compound 7 : N-(5-Methyl-4-Phenylthiazol-2-yl)-5-Nitrothiophene-2-Carboxamide (CAS: 324759-10-6)

- Structure : Features a 5-methyl-4-phenylthiazole group instead of the 2-methoxy-4-nitrophenyl substituent.

- Key Differences : The phenyl-thiazole substituent introduces steric bulk and lipophilicity compared to the target compound’s methoxy-nitrophenyl group.

Compound 9 : N-(4-(4-Fluorophenyl)-5-Methylthiazol-2-yl)-5-Nitrothiophene-2-Carboxamide (CAS: 796081-45-3)

- Structure : Incorporates a 4-fluorophenyl group on the thiazole ring.

- Source : Procured commercially (Enamine HTS collection), highlighting its availability for high-throughput screening .

- Key Differences : Fluorine substitution enhances electronegativity and may improve membrane permeability relative to the target compound’s nitro group.

Compound 11 : N-(4-(3,4-Difluorophenyl)Thiazol-2-yl)-5-Nitrothiophene-2-Carboxamide (CAS: 954010-93-6)

- Structure : Contains a 3,4-difluorophenyl group, increasing electron-withdrawing effects.

- Synthesis: Derived from 2-amino-4-(3,4-difluorophenyl)thiazole and 5-nitrothiophene-2-carboxylic acid .

- Key Differences: Difluoro substitution likely enhances metabolic stability compared to the mono-nitro substituent in the target compound.

Carboxamides with Alternate Aromatic Systems

N-(4-Chloro-2-Nitrophenyl)-5-Methyl-Isoxazole-4-Carboxamide ()

- Structure : Replaces the thiophene ring with an isoxazole and substitutes the methoxy group with chloro.

- Crystallography : Reported in Acta Crystallographica Section E, indicating structural stability for solid-state analysis .

- Key Differences : Isoxazole’s lower aromaticity and chloro-nitro substitution pattern may reduce antibacterial potency compared to nitrothiophene derivatives.

N-[4-[(4-Methylpyrimidin-2-yl)Sulfamoyl]Phenyl]-5-Nitro-1-Benzothiophene-2-Carboxamide ()

- Structure : Features a benzothiophene core and a sulfamoyl-linked pyrimidine group.

- Attributes : Higher molecular weight (ZINC2709386) due to the benzothiophene and sulfamoyl groups .

Structural and Functional Comparison Table

Biological Activity

N-(2-methoxy-4-nitrophenyl)-5-nitrothiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its antibacterial and anticancer properties. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound is characterized by the presence of a methoxy group, a nitro group, and a thiophene ring, along with a carboxamide functional group. Its unique structure contributes to its reactivity and biological activity.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial activity against various bacterial strains, including:

- Escherichia coli

- Klebsiella spp.

- Shigella spp.

- Salmonella spp.

The mechanism of action involves activation by specific nitroreductases within bacterial cells, leading to bactericidal effects. The compound's ability to overcome efflux mechanisms makes it a promising candidate for further development in drug formulations aimed at treating bacterial infections.

Table 1: Antibacterial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 8 μg/mL |

| Klebsiella spp. | 16 μg/mL |

| Shigella spp. | 8 μg/mL |

| Salmonella spp. | 16 μg/mL |

Anticancer Activity

In addition to its antibacterial properties, the compound has been evaluated for its cytotoxic effects against cancer cell lines. Studies have shown that it exhibits significant cytotoxicity against various cancer types:

- PACA2 (pancreatic cancer cell line)

- A549 (lung carcinoma cell line)

The cytotoxicity was assessed using the MTT assay, with doxorubicin used as a positive control. The results indicated that several compounds demonstrated IC50 values indicating effective cytotoxicity.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | PACA2 | 53.5 |

| This compound | A549 | 34.9 |

The biological activity of this compound is attributed to its interaction with specific molecular targets within bacterial and cancer cells. Molecular docking studies suggest that the nitro thiophene group is critical for its antibacterial activity, particularly in inhibiting the AcrB efflux pump. Additionally, the compound may alter cellular oxidative stress pathways and enzyme activities, contributing to its anticancer effects.

Case Studies and Research Findings

- Study on Antibacterial Efficacy : In a study published in Medicinal Chemistry, the compound showed potent activity against multidrug-resistant strains of bacteria, highlighting its potential as a therapeutic agent in overcoming antibiotic resistance.

- Cytotoxicity Evaluation : Another study assessed the cytotoxic effects of various derivatives of nitrophenyl compounds against pancreatic and lung cancer cell lines, demonstrating that this compound exhibited superior activity compared to standard chemotherapeutics like doxorubicin .

- Antioxidant Activity : The compound was also evaluated for antioxidant properties through DPPH scavenging assays, showing dose-dependent inhibition comparable to ascorbic acid at certain concentrations .

Q & A

Q. What are the standard spectroscopic methods for characterizing N-(2-methoxy-4-nitrophenyl)-5-nitrothiophene-2-carboxamide, and how are they applied?

- Methodological Answer : Structural elucidation of the compound relies on a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : - and -NMR are used to confirm the connectivity of the methoxy, nitro, and carboxamide groups. Aromatic protons in the 2-methoxy-4-nitrophenyl moiety typically resonate between δ 7.5–8.5 ppm, while the thiophene ring protons appear at δ 7.0–7.5 ppm .

- Infrared (IR) Spectroscopy : Key functional groups like the nitro (stretching at ~1520 and ~1350 cm) and carboxamide (C=O stretch at ~1650 cm) are identified .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns to validate the molecular formula .

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Methodological Answer : Synthesis typically involves:

Amide Bond Formation : Reacting 5-nitrothiophene-2-carboxylic acid with 2-methoxy-4-nitroaniline using coupling agents like EDCI/HOBt in dichloromethane under inert conditions .

Cyclization Optimization : For derivatives, cyclization steps may employ catalysts like p-toluenesulfonic acid (PTSA) in refluxing toluene to form heterocyclic intermediates .

Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization (using ethanol/water) ensures high purity (>95%) .

Advanced Research Questions

Q. How can computational methods such as density-functional theory (DFT) be applied to study the electronic properties of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p) basis set) predict:

- Electron Density Distribution : The nitro and methoxy groups influence electron-withdrawing/donating effects, altering the carboxamide’s reactivity .

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps correlate with charge-transfer interactions, relevant for photochemical studies .

- Solvent Effects : Polarizable continuum models (PCM) simulate solvation effects on stability and reactivity .

Q. What methodologies are recommended for resolving contradictions in reaction yields during the synthesis of nitrothiophene carboxamide derivatives?

- Methodological Answer : Contradictions in yields arise from:

- Reagent Ratios : Optimize stoichiometry (e.g., 1.2:1 molar ratio of acid chloride to amine) to minimize side products .

- Catalyst Screening : Test alternatives like DMAP or DIPEA to enhance amidation efficiency .

- Reaction Monitoring : Use thin-layer chromatography (TLC) or in situ IR to track intermediate formation and adjust reaction times .

Q. What crystallographic techniques and software (e.g., SHELX) are utilized to determine the crystal structure of related carboxamide compounds?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical:

- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K .

- Structure Refinement : SHELXL refines atomic coordinates, thermal parameters, and hydrogen bonding. For example, the C=O···H-N hydrogen bond distances (~2.8–3.0 Å) confirm intermolecular interactions .

- Validation : Check R-factors (<5%) and CCDC deposition (e.g., CCDC 1234567) for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.